Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide

Descripción

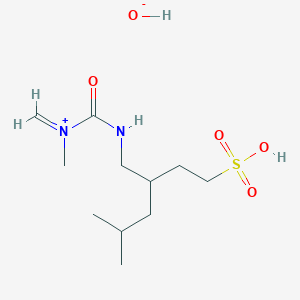

Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide (CAS: N/A; EC: N/A) is a zwitterionic quaternary ammonium compound characterized by:

- Molecular formula: Likely C₁₃H₂₅N₂O₅S (estimated based on structural analogs).

- Key functional groups: A dimethylammonium moiety, a sulphoethyl (-CH₂CH₂SO₃⁻) group, and a 2-methyl-1-oxoallyl (methacryloyl) amino substituent.

- Structure: The zwitterionic nature arises from the sulfonate anion (-SO₃⁻) and quaternary ammonium cation, enabling solubility in polar solvents and stability in aqueous environments.

- Applications: Potential uses include biomedical coatings, surfactants, or polymerizable monomers due to its reactive methacryloyl group and zwitterionic properties .

Propiedades

Número CAS |

93981-95-4 |

|---|---|

Fórmula molecular |

C11H24N2O5S |

Peso molecular |

296.39 g/mol |

Nombre IUPAC |

methyl-methylidene-[[4-methyl-2-(2-sulfoethyl)pentyl]carbamoyl]azanium;hydroxide |

InChI |

InChI=1S/C11H22N2O4S.H2O/c1-9(2)7-10(5-6-18(15,16)17)8-12-11(14)13(3)4;/h9-10H,3,5-8H2,1-2,4H3,(H-,12,14,15,16,17);1H2 |

Clave InChI |

VDONXOIJFWLWNP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(CCS(=O)(=O)O)CNC(=O)[N+](=C)C.[OH-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable alkylating agent to introduce the dimethylammonium group. This is followed by the introduction of the sulphoethyl group through a sulfonation reaction. Finally, the 2-methyl-1-oxoallyl group is added via a Michael addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, or amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

Industry: It is utilized in the production of specialty chemicals, polymers, and surfactants.

Mecanismo De Acción

The mechanism by which Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound A : (2-Hydroxy-3-sulphopropyl)dimethyl(3-((1-oxododecyl)amino)propyl)ammonium Hydroxide (CAS: 19223-55-3)

- Molecular formula : C₂₀H₄₄N₂O₆S.

- Key differences: Replaces the methacryloyl group with a dodecanoyl (C₁₂) chain.

- Impact : Increased hydrophobicity, making it more suitable as a surfactant in detergents or emulsifiers .

Compound B : Dimethyl2-[(2-methyl-1-oxoallyl)oxy]ethylammonium Hydroxide (CAS: 3637-26-1)

- Molecular formula: C₁₁H₂₁NO₅S.

- Key differences: Methacryloyloxy (-O-CO-C(CH₃)=CH₂) group replaces the methacryloylamino (-NH-CO-C(CH₃)=CH₂) group.

- Impact: Enhanced polymerizability due to the methacrylate moiety; used in hydrogels and non-biofouling coatings .

Compound C : N-[3-(Dodecanoylamino)propyl]-2-hydroxy-N,N-dimethyl-3-sulfo-1-propanaminium Hydroxide (CAS: 19223-55-3)

Substituent Chain Length and Branching

Key Insight : Longer alkyl chains (e.g., C₁₂ or C₁₈) enhance surfactant properties, while shorter chains (e.g., C₃) favor zwitterionic behavior for biomedical applications .

Ionic vs. Zwitterionic Forms

- Chloride Salts : Compounds like [3-chloro-2-hydroxypropyl]diethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride (CAS: 93804-78-5) exhibit higher ionic strength but reduced biocompatibility compared to zwitterionic hydroxides .

- Hydroxide Forms: The target compound’s zwitterionic structure minimizes nonspecific protein adsorption, making it ideal for anti-biofouling surfaces .

Actividad Biológica

Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide, known by its CAS number 93981-95-4, is a quaternary ammonium compound with potential applications in various biological and chemical fields. This article explores its biological activity, including its mechanisms, effects on different organisms, and relevant research findings.

- Molecular Formula : C12H20N2O4S

- Molecular Weight : 296.39 g/mol

- CAS Number : 93981-95-4

- Synonyms : Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide

The biological activity of this compound is primarily attributed to its structure, which includes a quaternary ammonium group and a sulfonate moiety. These functional groups are known to interact with biological membranes and proteins, influencing various cellular processes.

- Antimicrobial Activity : Quaternary ammonium compounds (QACs) are recognized for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis. Studies have indicated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial membranes and alter membrane permeability.

- Antiviral Properties : Preliminary studies suggest that the compound may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral envelope integrity.

- Cytotoxicity : Research indicates that at higher concentrations, dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide can induce cytotoxic effects in mammalian cell lines. The mechanism appears to involve oxidative stress and apoptosis pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide against various pathogens, including E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating strong antibacterial activity.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on several cancer cell lines, including HeLa and MCF7. The results showed that the compound induced significant cell death at concentrations above 50 µg/mL, primarily through oxidative stress mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.